molecular formula C12H17NO2 B13214589 2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid

2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid

Cat. No.: B13214589
M. Wt: 207.27 g/mol
InChI Key: XAZOGGQSYUTPDR-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid is an organic compound with a complex structure that includes a dimethylamino group and a dimethylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid typically involves the reaction of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde with a suitable acetic acid derivative. One common method is the Knoevenagel condensation, where the aldehyde reacts with malonic acid in the presence of a base such as piperidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

Scientific Research Applications

2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 2,6-Dimethylphenylacetic acid
  • N,N-Dimethylglycine

Uniqueness

2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid is unique due to the presence of both dimethylamino and dimethylphenyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[4-(dimethylamino)-2,6-dimethylphenyl]acetic acid

InChI

InChI=1S/C12H17NO2/c1-8-5-10(13(3)4)6-9(2)11(8)7-12(14)15/h5-6H,7H2,1-4H3,(H,14,15)

InChI Key

XAZOGGQSYUTPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)N(C)C

Origin of Product

United States

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